

overcoming Quizalofop-P racemization during synthesis

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Compound Focus: Quizalofop-P

CAS No.: 94051-08-8

Cat. No.: S631670

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Key Properties of Quizalofop-P and Related Esters

Understanding the core properties of the active ingredient and its variants is the first step in troubleshooting synthesis and purification.

Property	Quizalofop-P (Acid)	Quizalofop-P-ethyl	Quizalofop-P-tefuryl
Chemical Description	The active (R)-enantiomer acid form [1]	Ethyl ester prodrug [2]	Tetrahydrofurfuryl ester prodrug [3]
CAS Registry No.	94051-08-8 [1]	100646-51-3 [2]	200509-41-7 [3]
Molecular Formula	C ₁₇ H ₁₃ ClN ₂ O ₄ [1]	C ₁₉ H ₁₇ ClN ₂ O ₄ [3]	C ₂₂ H ₂₁ ClN ₂ O ₅ [3]
Mode of Action	Acetyl CoA carboxylase (ACCase) inhibitor [3]	Acetyl CoA carboxylase (ACCase) inhibitor (after metabolism) [3]	Acetyl CoA carboxylase (ACCase) inhibitor (after metabolism) [3]
Water Solubility (pH)	No data	No data	0.708 mg/L (low) [3]

Property	Quizalofop-P (Acid)	Quizalofop-P-ethyl	Quizalofop-P-tefuryl
7, 20°C)			
Log P (Octanol-Water)	4.05 (estimated) [1]	No data	4.32 [3]

Analytical Methods for Monitoring Enantiomeric Purity

Precise analytical techniques are crucial for detecting and quantifying racemization. Here is a validated method for separating and analyzing Quizalofop enantiomers.

HPLC-MS/MS Method for Chiral Separation [4]

This protocol is designed to separate the active (P) and inactive (M) enantiomers of quizalofop-ethyl and its acid metabolite.

- **Objective:** To verify the enantiomeric purity of a commercial product and study its environmental fate [4].
- **Chiral Column:** Lux Cellulose-2 (a 3-chloro,4-methylphenylcarbamate cellulose-based column) [4].
- **Elution Mode:** Polar organic mode, under isocratic conditions [4].
- **Detection:** HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) [4].
- **Sample Preparation:** A simple solid-liquid extraction from soil and vegetable samples, achieving recoveries greater than 70% [4].
- **Key Finding:** The method confirmed that a commercial formulation of **quizalofop-P**-ethyl contained about 0.6% of the inactive M-enantiomer as an impurity. Furthermore, analysis of treated carrots showed an altered enantiomeric fraction, indicating enantioselective dissipation [4].

Insights for Synthesis and Formulation

Troubleshooting

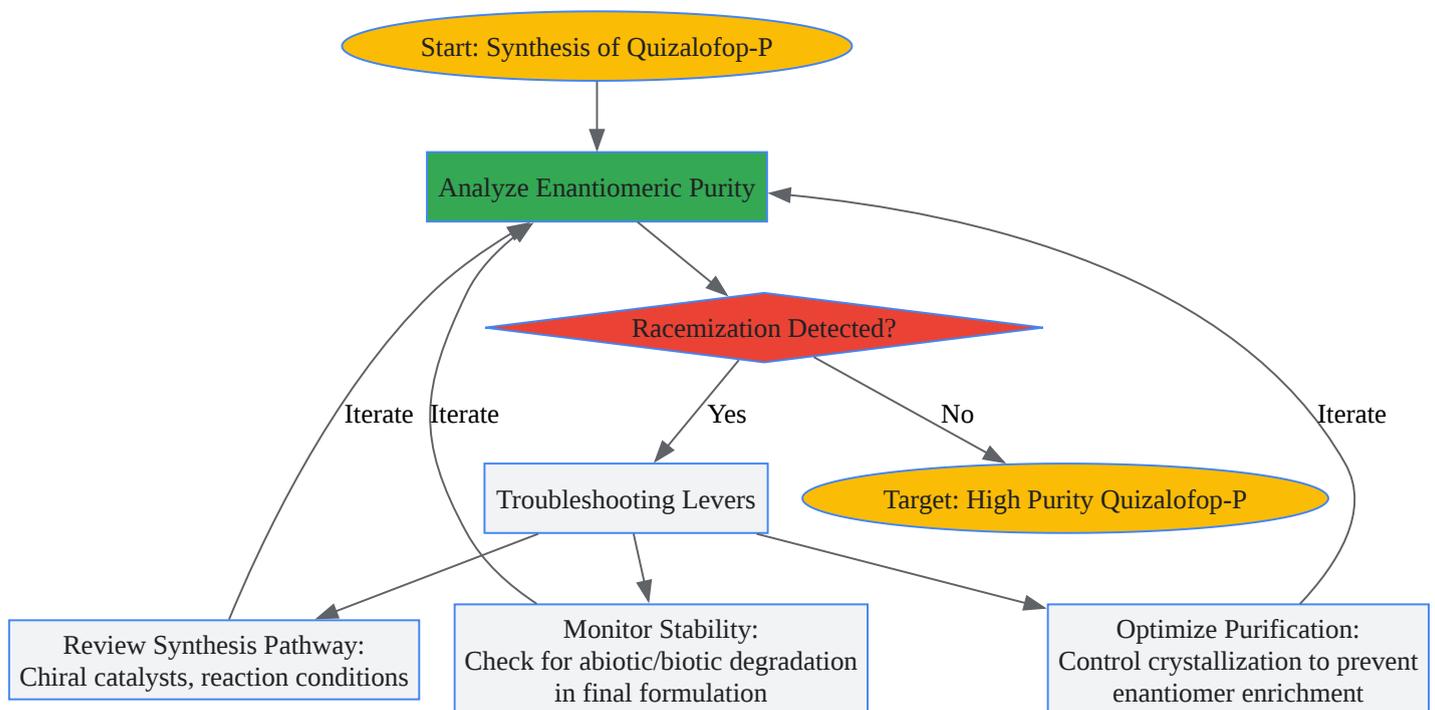
The following information can help you diagnose and prevent issues related to stability and crystallization.

- **Degradation and Metabolite Pathway:** All ester forms (ethyl, tefuryl, propaquizafop) degrade to the **Quizalofop-P** acid in the environment [5] [2]. This hydrolysis is a key process to control during synthesis and storage. Further degradation produces metabolites like **CHQ (6-chloroquinoxalin-2-**

ol) and PPA ((R)-2-(4-hydroxyphenoxy)propionic acid), which should be monitored as potential impurities [5].

- **Crystallization Control:** A general patent highlights that active compounds susceptible to crystal formation in formulations can lead to clogging and reduced efficacy. One method to inhibit crystallization involves **milling the active compound with a polymer, a dispersant, and water** [6]. This approach can improve storage stability and prevent physical separation that might complicate purification.

The following workflow summarizes the key experimental and analytical steps for addressing racemization:



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Potential FAQs for a Technical Support Center

Based on the gathered information, here are answers to anticipated frequently asked questions.

Q1: What is the typical enantiomeric purity of commercial Quizalofop-P, and how much of the distomer is acceptable? A commercial formulation of **quizalofop-P-ethyl** was found to contain approximately **0.6% of the inactive M-enantiomer** (distomer) [4]. The acceptable level depends on regulatory requirements for the final product.

Q2: Why does the enantiomeric ratio of my product change after synthesis or in stability samples? This can occur due to **enantioselective biotic dissipation**. Research has shown that the distomer may persist longer in certain matrices (like carrots), altering the initial ratio [4]. It is also critical to rule out abiotic hydrolytic processes that convert ester forms back to the acid [4] [5].

Q3: How can I prevent crystal formation in my Quizalofop-P formulation, which might lead to processing issues? To inhibit crystallization, you can co-process the active compound using techniques like **milling with a polymer, a dispersant, and water**. This improves physical stability by preventing crystal growth that can cause clogging and inconsistent application [6].

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